molecular formula C18H18FNO4 B6412636 3-(4-Boc-aminophenyl)-5-fluorobenzoic acid CAS No. 1261981-69-4

3-(4-Boc-aminophenyl)-5-fluorobenzoic acid

Cat. No.: B6412636
CAS No.: 1261981-69-4
M. Wt: 331.3 g/mol
InChI Key: WIVYLGUPRWWBBP-UHFFFAOYSA-N
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Description

3-(4-Boc-aminophenyl)-5-fluorobenzoic acid is an organic compound that features a benzoic acid core substituted with a fluorine atom and a tert-butoxycarbonyl (Boc) protected amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Boc-aminophenyl)-5-fluorobenzoic acid typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and continuous flow processes to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4-Boc-aminophenyl)-5-fluorobenzoic acid can undergo various chemical reactions, including:

    Hydrolysis: The Boc protecting group can be removed under acidic conditions (e.g., using trifluoroacetic acid) to yield the free amine.

    Substitution Reactions: The fluorine atom on the benzoic acid ring can participate in nucleophilic aromatic substitution reactions.

    Coupling Reactions: The compound can be used in further Suzuki-Miyaura coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Hydrolysis: Trifluoroacetic acid in dichloromethane.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Coupling: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or ethanol.

Major Products

    Deprotected Amine: Removal of the Boc group yields 3-(4-aminophenyl)-5-fluorobenzoic acid.

    Substituted Derivatives: Various substituted derivatives depending on the nucleophile used in substitution reactions.

Scientific Research Applications

3-(4-Boc-aminophenyl)-5-fluorobenzoic acid has several applications in scientific research:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: Employed in the development of new synthetic methodologies and complex molecule construction.

    Material Science:

Mechanism of Action

The mechanism of action of 3-(4-Boc-aminophenyl)-5-fluorobenzoic acid depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that target specific molecular pathways. The Boc protecting group provides stability during synthetic transformations, and its removal can reveal the active amine functionality necessary for biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Aminophenyl)-5-fluorobenzoic acid: The deprotected form of the compound.

    4-Boc-aminophenylboronic acid: A precursor used in the synthesis.

    5-Fluorobenzoic acid: The benzoic acid core without the amino substitution.

Uniqueness

3-(4-Boc-aminophenyl)-5-fluorobenzoic acid is unique due to the presence of both a fluorine atom and a Boc-protected amino group, which allows for selective deprotection and further functionalization. This dual functionality makes it a versatile intermediate in organic synthesis and drug development.

Properties

IUPAC Name

3-fluoro-5-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO4/c1-18(2,3)24-17(23)20-15-6-4-11(5-7-15)12-8-13(16(21)22)10-14(19)9-12/h4-10H,1-3H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIVYLGUPRWWBBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=CC(=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301128113
Record name [1,1′-Biphenyl]-3-carboxylic acid, 4′-[[(1,1-dimethylethoxy)carbonyl]amino]-5-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301128113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261981-69-4
Record name [1,1′-Biphenyl]-3-carboxylic acid, 4′-[[(1,1-dimethylethoxy)carbonyl]amino]-5-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261981-69-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,1′-Biphenyl]-3-carboxylic acid, 4′-[[(1,1-dimethylethoxy)carbonyl]amino]-5-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301128113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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